3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Description
This compound is a derivative of thiophene, a class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . The NMR spectra provide information about the number and type of chemical entities in the moleculeScientific Research Applications
Synthesis and Characterization
The compound, due to its complex structure, is a subject of interest in synthetic chemistry for its potential applications in various fields including antimicrobial activities. Studies show the synthesis of similar benzo[b]thiophene derivatives, highlighting the methods for constructing such molecules and their characterization. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, where the process involves converting cinnamic acid into a series of derivatives including oxadiazoles, showcases the synthetic versatility and the potential of such compounds in drug design and development (Sharba Ah et al., 2005).
Antimicrobial Evaluation
The antimicrobial properties of benzo[b]thiophene derivatives are significant. For example, a study on the synthesis and antimicrobial activity of new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrates these compounds' potential to act against a range of bacterial strains, indicating the importance of such chemical structures in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).
Anticancer Activity
Furthermore, the anticancer potential of benzo[b]thiophene derivatives is explored through the design, synthesis, and evaluation of these compounds against various cancer cell lines. Research indicates that derivatives like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides show moderate to excellent anticancer activity, underlining the therapeutic prospects of such molecules (B. Ravinaik et al., 2021).
Biological Activities of Benzo[b]thiophene Derivatives
The wide spectrum of pharmacological properties associated with benzo[b]thiophene-containing molecules is under constant investigation. The synthesis of new derivatives such as thiadiazoles and oxadiazoles from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, followed by their characterization and biological activity screening, reveals potent antibacterial, antifungal, and anti-inflammatory properties, which are crucial for medicinal chemistry advancements (A. Isloor et al., 2010).
Properties
IUPAC Name |
3-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-25-11-8-6-10(7-9-11)17-21-22-18(24-17)20-16(23)15-14(19)12-4-2-3-5-13(12)26-15/h2-9H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOGFHXDRIAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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